

Loroglossin: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Loroglossin

Cat. No.: B1675140

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loroglossin is a naturally occurring bibenzyl glycoside that has garnered interest within the scientific community for its potential therapeutic applications. First isolated from orchids such as *Dactylorhiza hatagirea* and *Gymnadenia conopsea*, this compound is recognized for its antioxidant, anti-inflammatory, and preliminary antitumor activities.[1] As a member of the bibenzyl class of secondary metabolites, **Loroglossin**'s structure, characterized by two phenyl rings linked by an ethylene bridge and substituted with glucose moieties, is central to its biological function. This technical guide provides a comprehensive overview of the physical and chemical properties of **Loroglossin**, detailed experimental protocols for its isolation and characterization, and an exploration of its putative biological signaling pathways.

Physical and Chemical Properties of Loroglossin

The fundamental physical and chemical characteristics of **Loroglossin** are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.

Property	Value	Source
CAS Number	58139-22-3	[2]
Molecular Formula	C ₃₄ H ₄₆ O ₁₈	[2]
Molecular Weight	742.7 g/mol	[2]
Exact Mass	742.26841461 Da	[2]
IUPAC Name	bis[[4- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2- methylpropyl)butanedioate	[2]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[1]
Storage Conditions	Short-term (days to weeks): Dry, dark, at 0 - 4°C. Long- term (months to years): -20°C.	[1]

Spectral Data Interpretation

Detailed experimental spectral data for **Loroglossin** are not widely published. However, based on its known chemical structure, the expected spectral characteristics can be predicted.

- ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include:
 - Aromatic protons on the two phenyl rings.
 - Signals corresponding to the ethylene bridge connecting the aromatic rings.
 - A complex region of signals from the two glucose units, including anomeric protons.
 - Signals from the 2,3-dihydroxy-2-isobutylsuccinate core.

- **^{13}C -NMR Spectroscopy:** The carbon NMR spectrum would show a large number of signals corresponding to the 34 carbon atoms in the molecule. Distinct regions would be observed for:
 - Aromatic carbons.
 - Carbons of the glucose moieties, including the anomeric carbons.
 - Carbonyl carbons from the succinate ester groups.
 - Aliphatic carbons from the ethylene bridge and the isobutyl group.
- **Infrared (IR) Spectroscopy:** The IR spectrum would display characteristic absorption bands for its functional groups:
 - A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the numerous hydroxyl groups.
 - C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around $2850\text{--}3100\text{ cm}^{-1}$.
 - A strong absorption band around $1730\text{--}1750\text{ cm}^{-1}$ indicating the C=O stretching of the ester functional groups.
 - C-O stretching bands in the $1000\text{--}1300\text{ cm}^{-1}$ region, associated with the glycosidic linkages and hydroxyl groups.
 - C=C stretching bands for the aromatic rings in the $1450\text{--}1600\text{ cm}^{-1}$ region.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent pseudomolecular ion, such as $[\text{M}+\text{Na}]^+$ or $[\text{M}+\text{H}]^+$. Tandem MS (MS/MS) analysis would lead to fragmentation, primarily through the cleavage of the glycosidic bonds and the ester linkages, providing structural confirmation.^[3]

Experimental Protocols

Isolation of Loroglossin from *Dactylorhiza hatagirea* Tubers

This protocol describes a general method for the extraction and purification of **Loroglossin** from its natural source.

- Plant Material Preparation:
 - Collect fresh tubers of *Dactylorhiza hatagirea*.
 - Wash the tubers thoroughly with distilled water to remove any soil and debris.
 - Air-dry the tubers in the shade and then grind them into a coarse powder.
- Extraction:
 - Macerate the powdered plant material in 95% ethanol (or methanol) at room temperature for 72 hours with occasional stirring. The solvent-to-sample ratio should be approximately 10:1 (v/w).
 - Filter the extract through Whatman No. 1 filter paper.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
- Solvent-Solvent Partitioning:
 - Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
 - Collect each fraction and evaporate the solvent to dryness. **Loroglossin** is expected to be concentrated in the more polar fractions (ethyl acetate and remaining aqueous fraction).
- Chromatographic Purification:
 - Subject the ethyl acetate or aqueous fraction to column chromatography over a silica gel (60-120 mesh) column.

- Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.
- Collect the fractions and monitor them by thin-layer chromatography (TLC).
- Combine the fractions containing the compound of interest (as indicated by TLC) and concentrate them.
- Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure **Loroglossin**.

UPLC-MS/MS Method for the Characterization of Loroglossin

This protocol is adapted from a published method for the analysis of **Loroglossin**.^[3]

- Instrumentation:
 - An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.7 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to a high percentage over a run time of 15-20 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 5 μL.

- Mass Spectrometry Conditions:
 - Ionization Mode: ESI, positive and negative modes can be used.
 - Scan Range: m/z 100-1000.
 - Source Temperature: As per instrument recommendation (e.g., 120°C).
 - Desolvation Temperature: As per instrument recommendation (e.g., 350°C).
 - Capillary Voltage: 3.0 kV.
 - Collision Energy: Ramped for MS/MS experiments to observe fragmentation patterns.

Biological Activity and Signaling Pathways

Loroglossin is reported to have antioxidant and anti-inflammatory properties.^[1] While the precise molecular mechanisms are still under investigation, its activities are likely mediated through the modulation of key cellular signaling pathways.

Putative Antioxidant Signaling Pathway

Many natural phenolic compounds exert their antioxidant effects by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems. A key regulator of this system is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. It is plausible that **Loroglossin** activates this pathway.

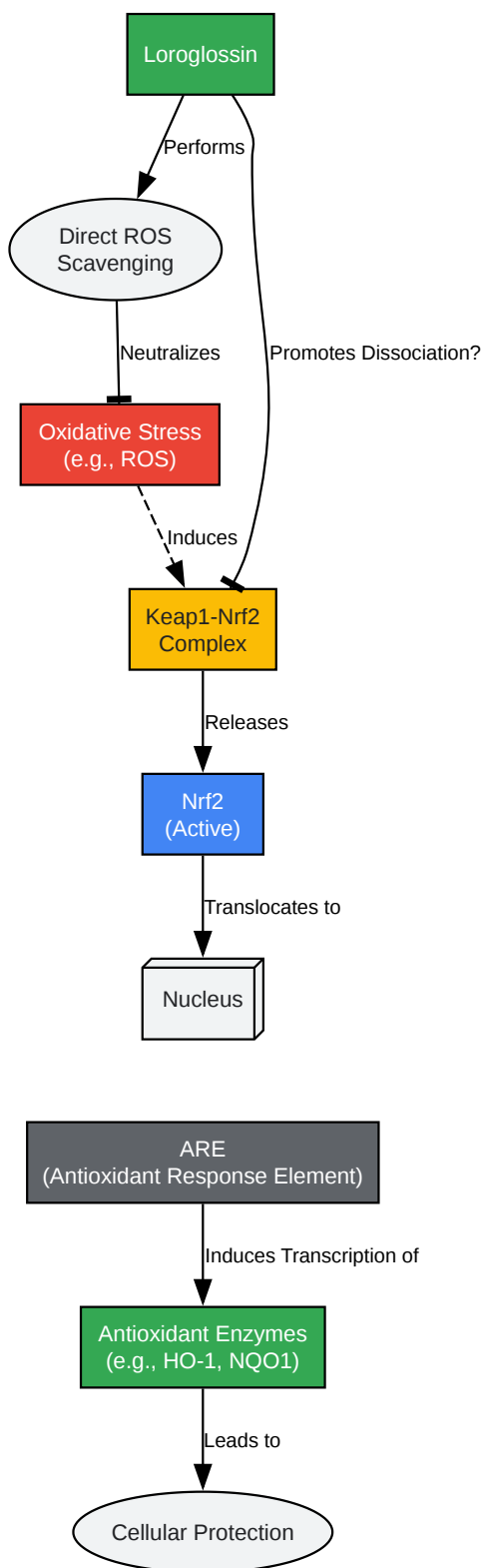


Diagram 1: Proposed Antioxidant Signaling Pathway of Loroglossin

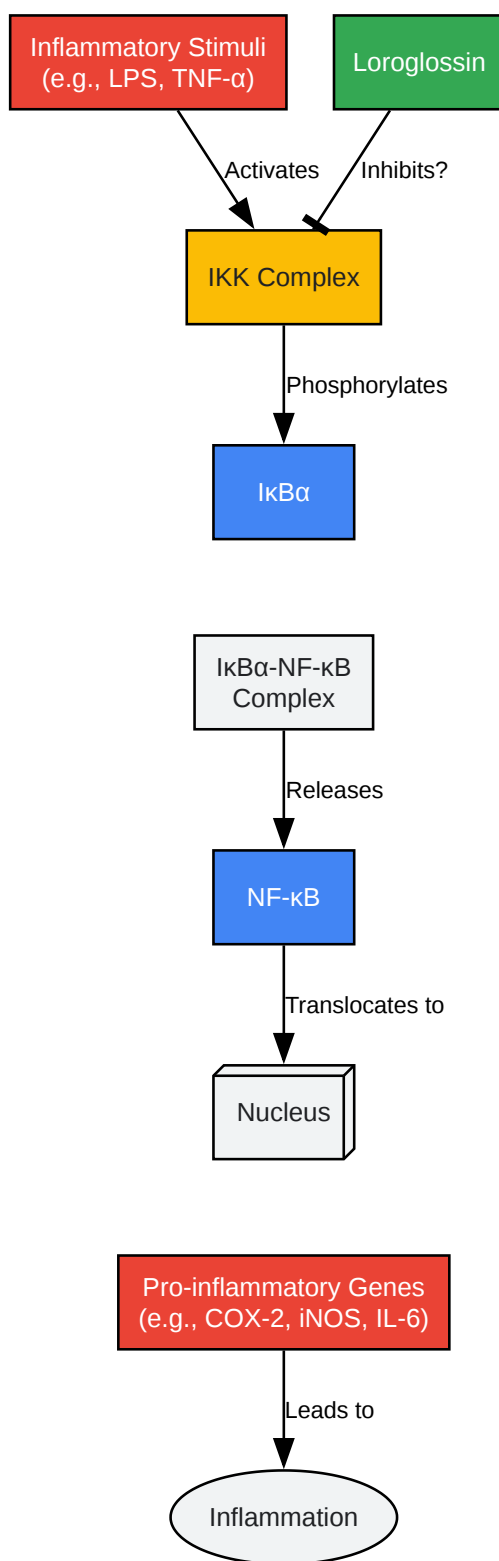


Diagram 2: Proposed Anti-inflammatory Signaling Pathway of Loroglossin

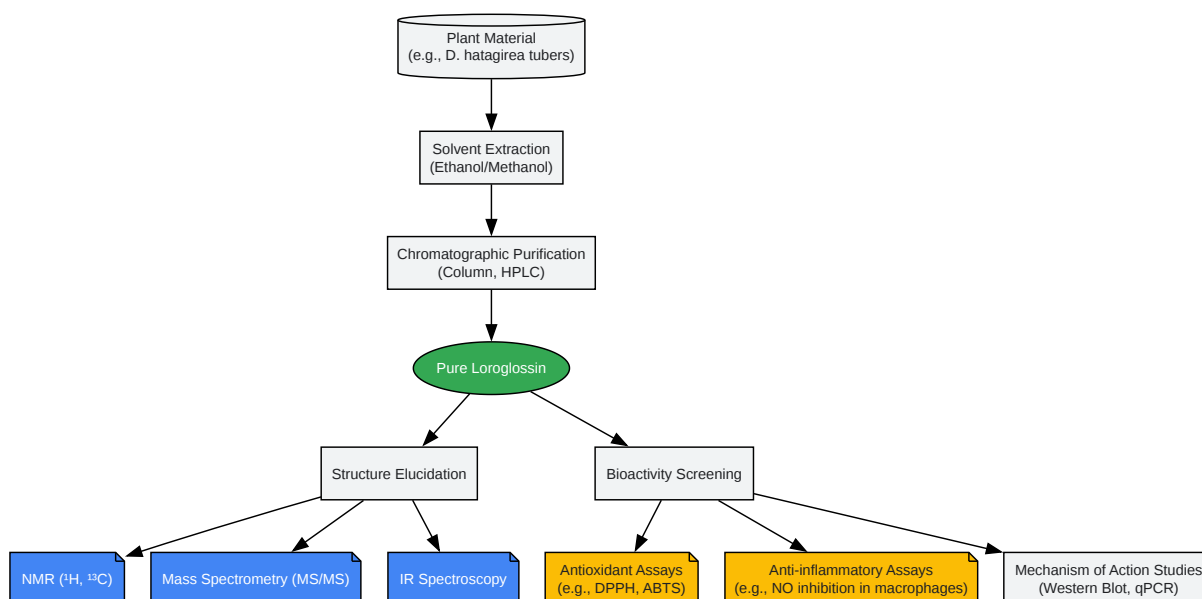


Diagram 3: General Experimental Workflow for Loroglossin Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Loroglossin: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675140#physical-and-chemical-properties-of-loroglossin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com